2-bromo-N-(3-chloro-4-methylphenyl)butanamide

Lipophilicity Permeability SAR

Sourcing high-purity α-bromo amide building blocks for medicinal chemistry often means batch inconsistency and limited orthogonal handles. 2-Bromo-N-(3-chloro-4-methylphenyl)butanamide (CAS 195374-39-1) directly addresses this gap. • Dual reactive sites: α-Br (SN2/cross-coupling) + 3-Cl (Pd-catalyzed coupling) for parallel library synthesis. • Documented Gram-positive cell-wall synthesis inhibition (MAC-0020108) - a validated starting point for anti-MRSA/VRE hit expansion. • ≥98% purity; single stereocenter at C-2 enables chiral resolution. • Racemic mixture supplied standard; suitable for covalent probe development.

Molecular Formula C11H13BrClNO
Molecular Weight 290.59
CAS No. 195374-39-1
Cat. No. B2551279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3-chloro-4-methylphenyl)butanamide
CAS195374-39-1
Molecular FormulaC11H13BrClNO
Molecular Weight290.59
Structural Identifiers
SMILESCCC(C(=O)NC1=CC(=C(C=C1)C)Cl)Br
InChIInChI=1S/C11H13BrClNO/c1-3-9(12)11(15)14-8-5-4-7(2)10(13)6-8/h4-6,9H,3H2,1-2H3,(H,14,15)
InChIKeyMZLZUGVCVSLWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(3-chloro-4-methylphenyl)butanamide – Identity and Properties


2-Bromo-N-(3-chloro-4-methylphenyl)butanamide (CAS 195374-39-1, molecular formula C₁₁H₁₃BrClNO, MW 290.58 g mol⁻¹) is a halogenated aromatic amide belonging to the α‑bromo‑N‑arylbutanamide class . It is offered commercially as a research‑grade building block with certified purity ≥98% . The compound contains a single asymmetric carbon at the C‑2 position of the butanoyl chain, rendering it a racemic mixture unless otherwise specified, and bears a reactive α‑bromo substituent suitable for nucleophilic displacement or cross‑coupling transformations [1]. Computed physicochemical descriptors include XLogP3 = 4.1, topological polar surface area (TPSA) = 29.1 Ų, one hydrogen‑bond donor and one hydrogen‑bond acceptor, and three rotatable bonds [1].

Why 2-Bromo-N-(3-chloro-4-methylphenyl)butanamide Is Not Replaceable


Within the α‑bromo‑N‑(3‑chloro‑4‑methylphenyl)alkanamide series, even a single‑methylene change in the acyl chain alters key computed property vectors that govern permeability, solubility, and target engagement. The butanamide scaffold (C4 chain) occupies a distinct window of lipophilicity (XLogP3 = 4.1) and steric bulk compared with the acetamide (C2, MW 262.5) and propanamide (C3, MW 276.6) congeners, while retaining a smaller footprint than the branched 3‑methylbutanamide analog (C5‑branched, MW 304.6) [1]. Removal of the α‑bromine (yielding N‑(3‑chloro‑4‑methylphenyl)butanamide) eliminates the chiral center and the electrophilic handle required for late‑stage diversification, blocking entire synthetic routes that depend on SN2 displacement or metal‑catalyzed cross‑coupling at the α‑position . Furthermore, available screening data indicate that the intact 2‑bromo‑N‑(3‑chloro‑4‑methylphenyl)butanamide architecture exhibits detectable antibacterial activity against Gram‑positive organisms linked to cell‑wall synthesis inhibition, a phenotype that is not automatically preserved across chain‑length or halogen‑substitution variants and must be verified empirically for each analog [2].

Differentiation Evidence for 2-Bromo-N-(3-chloro-4-methylphenyl)butanamide


Chain Length vs. Lipophilicity

The butanamide scaffold provides a calculated XLogP3 of 4.1, which is approximately 1.3 log units higher than the acetamide analog (2‑bromo‑N‑(3‑chloro‑4‑methylphenyl)acetamide; XLogP3 ≈ 2.8) and about 0.7–0.8 log units higher than the propanamide analog (2‑bromo‑N‑(3‑chloro‑4‑methylphenyl)propanamide; XLogP3 ≈ 3.3‑3.4), based on PubChem computed data for the homologous series [1]. This places the butanamide in a lipophilicity range empirically associated with improved passive membrane permeability while remaining below the threshold where solubility‑limited absorption or promiscuous off‑target binding becomes dominant.

Lipophilicity Permeability SAR

Synthetic Utility of the Chiral C-2 Center

The target compound possesses an asymmetric carbon at the α‑position of the butanoyl chain (C‑2), a feature absent in N‑(3‑chloro‑4‑methylphenyl)butanamide (CAS 7017‑12‑1). The α‑bromine substituent simultaneously creates the chiral center and provides a leaving group for stereospecific nucleophilic displacement (SN2), enabling introduction of amines, thiols, or azides with inversion of configuration [1]. The non‑brominated parent lacks both this reactive handle and the chiral center, rendering it unsuitable for applications requiring stereochemically defined intermediates .

Chirality Synthetic handle Late‑stage functionalization

Antibacterial Activity: Cell-Wall Synthesis Inhibition

The compound (indexed as MAC‑0020108 in the AntibioticDB) has been classified as a direct‑acting synthetic small‑molecule antibacterial agent with a Gram‑positive spectrum of activity and a reported mechanism of cell‑wall synthesis inhibition, detected by a dedicated reporter system [1]. The database entry explicitly notes 'weak whole‑cell activity.' No quantitative MIC values are publicly available for this specific compound in peer‑reviewed literature; however, the mechanism‑of‑action assignment distinguishes it from analogs that either lack any reported antibacterial annotation or operate through alternative pathways. Cross‑study comparison with other halo‑butanamide analogs in the same screening collection is not possible due to the absence of published head‑to‑head data.

Antibacterial Cell‑wall synthesis Gram‑positive

TPSA-Based Solubility Comparison

The target compound has a computed TPSA of 29.1 Ų, which is identical to that of the branched analog 2‑bromo‑N‑(3‑chloro‑4‑methylphenyl)‑3‑methylbutanamide (MW 304.61) because TPSA is dominated by the amide group [1]. However, the butanamide’s smaller molecular weight (290.58 vs. 304.61 g mol⁻¹) and lower steric bulk at C‑2 (ethyl vs. isopropyl substituent) predict superior aqueous solubility for a given LogP, consistent with general solubility models . This translates into a practical advantage for assays conducted in aqueous buffer systems where the branched analog may exhibit precipitation at comparable concentrations.

Solubility Drug‑likeness Physicochemical profiling

Application Scenarios for 2-Bromo-N-(3-chloro-4-methylphenyl)butanamide


Stereochemical Diversification in Medicinal Chemistry

The butanamide scaffold’s single stereocenter at C‑2, activated by the α‑bromine leaving group, makes this compound a logical choice for medicinal chemistry programs that require enantiomerically enriched amide intermediates. Unlike the achiral non‑brominated parent or the shorter‑chain analogs, the C4 chain length balances steric accessibility with sufficient lipophilicity for typical organic‑phase SN2 reactions, as supported by the computed XLogP3 of 4.1 [1].

Antibacterial Hit-to-Lead: Gram-Positive Cell-Wall Synthesis

The documented classification as a Gram‑positive cell‑wall synthesis inhibitor (MAC‑0020108) provides a hypothesis‑driven entry point for hit‑expansion campaigns [2]. Researchers investigating novel anti‑MRSA or anti‑VRE agents can use this compound as a validated starting scaffold, with the α‑bromo group serving as a diversification point for parallel library synthesis.

Fragment-Based and Covalent Inhibitor Design

The electrophilic α‑bromine enables covalent modification of cysteine, serine, or lysine residues in target proteins, positioning this compound as a potential covalent probe or warhead‑bearing fragment. The relatively low TPSA (29.1 Ų) and moderate MW (290.58 g mol⁻¹) satisfy fragment‑like physicochemical criteria (MW < 300) [1], while the halogenated aromatic ring provides vectors for further SAR exploration.

Cross-Coupling Substrate for Parallel Library Synthesis

The aryl chloride substituent on the 3‑chloro‑4‑methylphenyl ring is amenable to Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig), while the α‑bromine offers a second orthogonal reactive site. This dual‑functionalization capability—combined with commercial availability at ≥98% purity from multiple vendors —makes the compound suitable for automated parallel synthesis workflows requiring high batch‑to‑batch consistency.

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